2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid
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Overview
Description
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid, also known as TFMPP, is a chemical compound that belongs to the class of phenylpiperazines. TFMPP has been used extensively in scientific research for its potential as a serotonin receptor agonist.
Mechanism of Action
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in changes in neuronal activity and neurotransmitter release. 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has been found to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its psychoactive effects.
Biochemical and physiological effects:
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has been found to produce a range of biochemical and physiological effects, including changes in mood, anxiety, and perception. 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has been reported to produce feelings of euphoria, relaxation, and increased sociability. However, 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has also been associated with negative effects such as anxiety, paranoia, and hallucinations. The exact mechanisms underlying these effects are not well understood and require further research.
Advantages and Limitations for Lab Experiments
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has several advantages as a research tool, including its potency and selectivity for serotonin receptors. However, 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid also has several limitations, including its potential for toxicity and its psychoactive effects. Careful dosing and monitoring are required to minimize these effects and ensure accurate and reliable research results.
Future Directions
There are several future directions for research on 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid, including studies on its potential as a treatment for psychiatric disorders, its effects on neurotransmitter release and neuronal activity, and its interactions with other drugs and chemicals. Further research is also needed to understand the mechanisms underlying 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid's psychoactive effects and to develop safer and more effective research tools for studying serotonin receptors.
Synthesis Methods
The synthesis of 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid involves the reaction of 3-(trifluoromethyl)aniline with 2-methyl-3-oxopentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction yields 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid as a white crystalline solid with a melting point of 220-222°C.
Scientific Research Applications
2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has been used in scientific research to study its potential as a serotonin receptor agonist. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has been found to activate the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. 2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid has also been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
2-methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-6(10(17)18)9(16)15-8-4-2-3-7(5-8)11(12,13)14/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJQBRKXFLNUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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